molecular formula C15H15NO2 B7469043 N,N-dimethyl-4-phenoxybenzamide

N,N-dimethyl-4-phenoxybenzamide

Cat. No.: B7469043
M. Wt: 241.28 g/mol
InChI Key: JTMGKERSHGBCMR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-phenoxybenzamide: is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a phenoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of 4-phenoxybenzoic acid with dimethylamine: One common method involves the reaction of 4-phenoxybenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N,N-dimethyl-4-phenoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Pharmaceutical Research: this compound is investigated for its potential therapeutic properties.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: N,N-dimethyl-4-phenoxybenzamide exerts its effects by interacting with specific molecular targets. The exact mechanism of action can vary depending on the application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenoxy group and the dimethylamino group play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

    N,N-dimethylbenzamide: Similar structure but lacks the phenoxy group.

    N,N-dimethyl-4-methoxybenzamide: Similar structure with a methoxy group instead of a phenoxy group.

    N,N-dimethyl-4-chlorobenzamide: Contains a chlorine atom instead of a phenoxy group.

Uniqueness: N,N-dimethyl-4-phenoxybenzamide is unique due to the presence of the phenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(17)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGKERSHGBCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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